molecular formula C8H15NO2 B060776 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone CAS No. 170302-87-1

1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone

Cat. No. B060776
M. Wt: 157.21 g/mol
InChI Key: SPVDEFLVIBQUIQ-UHFFFAOYSA-N
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Description

Introduction The compound 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone, a piperidine derivative, is synthesized using various chemical reactions, primarily through nucleophilic addition or substitution reactions. Piperidine derivatives are known for their wide applications in medicinal chemistry and material science due to their unique structural and chemical properties.

Synthesis Analysis The synthesis of similar compounds involves click chemistry approaches, starting from corresponding azido and piperidine precursors. For instance, 1-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone is synthesized from 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone using this method (Govindhan et al., 2017).

Molecular Structure Analysis The molecular structure is characterized using techniques like IR, NMR, and MS. X-ray crystallography may also be employed to determine the crystal structure and analyze intermolecular interactions, such as hydrogen bonding patterns in enaminones, which are similar to the structure of piperidine derivatives (Balderson et al., 2007).

Chemical Reactions and Properties Piperidine derivatives undergo various chemical reactions, including condensations with aryl aldehydes, cyclizations, and Michael addition reactions. These reactions are influenced by the molecular structure and functional groups present in the compound, affecting their reactivity and interaction with other molecules (Merugu et al., 2010).

Physical Properties Analysis The physical properties, such as thermal stability and solubility, are influenced by the compound's molecular structure. Techniques like TGA and DSC can analyze these properties. The crystallization behavior and the resulting crystal structure can significantly impact the physical properties of piperidine derivatives (Govindhan et al., 2017).

Chemical Properties Analysis The chemical properties, such as acidity, basicity, and reactivity, are defined by the functional groups present in the piperidine derivatives. The interactions within the crystal structure, like hydrogen bonding, play a crucial role in determining these properties. Studies such as molecular docking and spectral analysis help in understanding these chemical properties in detail (Elavarasan et al., 2014).

Scientific Research Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry . Here are some general applications of piperidine derivatives:

  • Pharmaceutical Industry

    • Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • The methods of application or experimental procedures vary widely depending on the specific application. For example, in drug discovery, these compounds are often synthesized and then tested in vitro (in a lab) and in vivo (in a living organism) to determine their efficacy and safety .
    • The results or outcomes obtained also vary widely. For example, some piperidine derivatives have shown promising results in preclinical and clinical trials for various diseases .
  • Drug Synthesis

    • Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Safety And Hazards

The safety information for “1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)2. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant)2.


properties

IUPAC Name

1-[3-(hydroxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVDEFLVIBQUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone

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